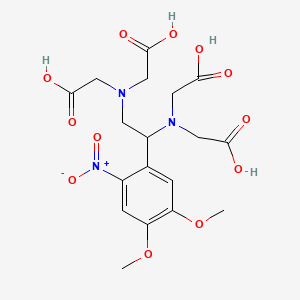

DM-Nitrophen

Description

Propriétés

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O12/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXGYESXGMKAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922409 | |

| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117367-86-9 | |

| Record name | DM-nitrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117367869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DM-NITROPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R256763SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of DM-Nitrophen: A Technical Guide to Photolytic Calcium Uncaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of DM-Nitrophen, a widely used photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This document details its photochemical properties, binding kinetics, experimental protocols, and applications in studying calcium signaling pathways.

Core Mechanism of Action: Photolysis of DM-Nitrophen

DM-Nitrophen is a caged calcium compound that, upon absorption of ultraviolet (UV) light, undergoes rapid photolysis. This photochemical reaction cleaves the DM-Nitrophen molecule, leading to a dramatic and swift reduction in its affinity for calcium ions. The core of its structure is an EDTA (ethylenediaminetetraacetic acid) analog linked to a photolabile 2-nitrobenzyl group.

The photolysis process is initiated by the absorption of a photon, which excites the nitrobenzyl moiety. This excitation leads to an intramolecular redox reaction, resulting in the cleavage of a carbon-nitrogen bond in the ethylenediamine backbone. This cleavage breaks the chelating structure, yielding two iminodiacetic acid photoproducts with a significantly lower affinity for Ca²⁺.[1][2] The consequence is the rapid release of caged calcium ions into the surrounding environment, creating a localized and transient increase in free calcium concentration.

Quantitative Data Summary

The utility of DM-Nitrophen as a calcium cage is defined by its key quantitative parameters, which are summarized in the table below. These values are crucial for designing and interpreting calcium uncaging experiments.

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ (pre-photolysis) | 5 nM | [3] |

| Dissociation Constant (Kd) for Ca²⁺ (post-photolysis) | ~3 mM | [3] |

| Dissociation Constant (Kd) for Mg²⁺ (pre-photolysis) | 2.5 µM | |

| Quantum Yield (Φ) | 0.18 | |

| Rate of Ca²⁺ Release | ~38,000 s⁻¹ | |

| Optimal Excitation Wavelength | 350-360 nm |

Experimental Protocols

The following provides a generalized methodology for a typical in vitro or cell-based calcium uncaging experiment using DM-Nitrophen. Specific concentrations and parameters should be optimized for the experimental system.

Solution Preparation

-

DM-Nitrophen Stock Solution: Prepare a stock solution of DM-Nitrophen (e.g., 10 mM) in a calcium-free buffer (e.g., containing 100 mM KCl, 20 mM HEPES, pH 7.2). Store frozen in small aliquots, protected from light.

-

Calcium Stock Solution: Prepare a standard calcium chloride (CaCl₂) stock solution (e.g., 1 M).

-

Experimental Solution:

-

In a light-protected tube, add the desired final concentration of DM-Nitrophen to the experimental buffer.

-

Add a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) to monitor calcium concentration changes.

-

Carefully add a specific amount of the CaCl₂ stock solution to achieve the desired degree of DM-Nitrophen saturation with calcium. The amount of added calcium will depend on the resting free calcium concentration desired and the total DM-Nitrophen concentration. It is often necessary to use calcium buffers (e.g., EGTA) to clamp the resting free Ca²⁺ at a low level.

-

If working with cells, consider the intracellular magnesium concentration, as DM-Nitrophen has a significant affinity for Mg²⁺. In some cases, Mg²⁺-free internal solutions are used.

-

Experimental Workflow

The following diagram outlines a typical workflow for a calcium uncaging experiment.

Instrumentation

-

Light Source: A flash lamp system or a UV laser capable of delivering a brief, high-intensity pulse of light in the 350-360 nm range is required for photolysis.

-

Microscope: For cellular studies, an epifluorescence or confocal microscope is necessary to both deliver the photolysis light and to excite and record the fluorescence of the calcium indicator.

-

Fluorometer/Spectrophotometer: For in vitro studies in a cuvette, a fluorometer is used to measure the change in fluorescence of the calcium indicator.

Application in Studying Signaling Pathways

DM-Nitrophen has been instrumental in elucidating the role of calcium as a second messenger in a multitude of cellular processes. By providing precise control over the timing and location of calcium increases, researchers can dissect the downstream effects of calcium signaling.

General Calcium Signaling Pathway

A simplified, general calcium signaling pathway that can be investigated using DM-Nitrophen is depicted below. The photolytic release of calcium from DM-Nitrophen bypasses the initial signaling events and directly activates calcium-dependent proteins.

Specific Application: Neurotransmitter Release

A key application of DM-Nitrophen has been in the study of synaptic transmission. By uncaging calcium in the presynaptic terminal, researchers can directly investigate the relationship between presynaptic calcium concentration and neurotransmitter release, bypassing the need for presynaptic action potentials and voltage-gated calcium channel opening. This allows for a quantitative analysis of the calcium sensitivity of the release machinery.

References

DM-Nitrophen: A Technical Guide to a Photolabile Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

DM-Nitrophen stands as a cornerstone tool in cellular biology and neuroscience, enabling precise temporal and spatial control over intracellular calcium concentrations. This technical guide provides an in-depth overview of DM-Nitrophen, its mechanism of action, experimental protocols, and key quantitative data for researchers and drug development professionals.

Core Concepts: The "Caged" Calcium Approach

DM-Nitrophen is a photolabile chelator, or "caged" compound, designed to bind calcium ions (Ca²⁺) with high affinity in its inactive state.[1] Upon illumination with near-ultraviolet (UV) light, the molecule undergoes rapid photolysis, a light-induced cleavage, which dramatically reduces its affinity for Ca²⁺.[2][3] This process results in the rapid release of "uncaged" Ca²⁺ into the surrounding environment, effectively creating a rapid, localized pulse of this critical second messenger.[1] This ability to command intracellular Ca²⁺ signaling with high temporal resolution has made DM-Nitrophen an invaluable tool for studying a vast array of Ca²⁺-dependent physiological processes, including neurotransmitter release, muscle contraction, and ion channel gating.[4]

Mechanism of Action: Photolysis and Calcium Release

The functionality of DM-Nitrophen is rooted in its photochemical properties. In its native state, DM-Nitrophen exhibits a very high affinity for Ca²⁺, with a dissociation constant (Kd) in the nanomolar range, ensuring that at resting intracellular Ca²⁺ levels, a significant portion of the compound is bound to calcium.

Photolysis, typically induced by a flash of UV light from a laser or an arc lamp, cleaves a C-N bond within the DM-Nitrophen molecule. This irreversible reaction yields two photoproducts with a drastically lower affinity for Ca²⁺, causing the dissociation constant to increase to the millimolar range. The result is a burst of free Ca²⁺. The speed of this release is a key advantage of DM-Nitrophen, occurring on a sub-millisecond timescale.

References

- 1. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. web.math.princeton.edu [web.math.princeton.edu]

- 4. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

DM-Nitrophen: A Technical Guide to its Chemical Properties and Synthesis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and experimental applications of DM-Nitrophen, a photolabile calcium chelator. DM-Nitrophen, also known as a "caged" calcium compound, has become an invaluable tool in biological research, allowing for the precise spatiotemporal control of intracellular calcium concentrations. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Chemical Properties of DM-Nitrophen

DM-Nitrophen, systematically named 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, is a light-sensitive molecule engineered to bind calcium ions with high affinity. Upon illumination with near-ultraviolet light, it undergoes rapid photolysis, leading to a dramatic decrease in its affinity for calcium and a subsequent release of the ion. This property allows researchers to artificially induce rapid and localized increases in intracellular calcium, mimicking physiological signaling events.

The key chemical and physical properties of DM-Nitrophen are summarized in the table below, providing a comprehensive overview for experimental design and application.

| Property | Value | References |

| Systematic Name | 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic Acid | [1] |

| Synonyms | Dimethoxynitrophenamine | [1] |

| Molecular Formula | C₁₈H₂₃N₃O₁₂ | [2] |

| Molecular Weight | 473.39 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Water: up to 25 mg/mL (with sonication), DMSO: up to 1 mg/mL (with warming) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |

| Excitation Wavelength | ~350 nm | |

| Quantum Yield (Φ) | 0.18 | |

| Dissociation Constant for Ca²⁺ (Kd) - Before Photolysis | ~5 nM | |

| Dissociation Constant for Ca²⁺ (Kd) - After Photolysis | ~3 mM | |

| Dissociation Constant for Mg²⁺ (Kd) | ~2.5 µM | |

| Rate of Ca²⁺ Release | ~38,000 s⁻¹ |

Synthesis of DM-Nitrophen

The synthesis of related nitrophenyl-caged compounds often involves the reaction of a nitrated aromatic precursor with a chelating backbone, followed by purification steps. For DM-Nitrophen, this would entail the synthesis of the 1-(2-nitro-4,5-dimethoxyphenyl)ethane-1,2-diamine core, followed by alkylation with four equivalents of an acetate-providing reagent to form the tetraacetic acid chelating arms.

Mechanism of Action: Photolysis and Calcium Release

The functionality of DM-Nitrophen as a "caged" compound lies in its photolytic cleavage. Upon absorption of a photon of near-UV light, the bond between the nitrophenyl group and the ethylenediamine backbone is broken. This structural rearrangement drastically reduces the affinity of the molecule for calcium ions, leading to their rapid release into the surrounding environment.

This rapid release of calcium allows researchers to precisely control the timing and location of calcium signaling within a cell, providing a powerful tool to study a wide range of calcium-dependent processes, such as neurotransmitter release, muscle contraction, and gene expression.

Experimental Protocols

The use of DM-Nitrophen in experimental settings requires careful planning and execution, from solution preparation to data acquisition and analysis. Below are generalized protocols for key experimental steps.

Preparation of DM-Nitrophen Stock Solutions

Proper preparation and storage of DM-Nitrophen stock solutions are critical for experimental success.

-

Reconstitution : Dissolve the solid DM-Nitrophen in high-purity water or a suitable buffer (e.g., K-HEPES) to the desired stock concentration (e.g., 10-60 mM). Sonication may be required to fully dissolve the compound. For the membrane-permeant acetoxymethyl (AM) ester form, anhydrous DMSO should be used.

-

Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect the solutions from light at all times.

-

Working Solution : On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate intracellular buffer. The working solution may also contain a fluorescent calcium indicator to monitor the change in calcium concentration upon photolysis.

Intracellular Delivery of DM-Nitrophen

Several methods can be used to introduce DM-Nitrophen into cells, with the choice depending on the cell type and experimental goals.

-

Microinjection : This method involves the direct injection of the DM-Nitrophen solution into the cytoplasm of a single cell using a fine glass micropipette. This technique allows for precise control over the intracellular concentration.

-

Iontophoresis : An electrical current is used to drive the charged DM-Nitrophen molecules from a micropipette into the cell.

-

AM Ester Loading : For less invasive loading of cell populations, the membrane-permeant DM-Nitrophen AM ester can be used. The ester groups mask the charged carboxylates, allowing the molecule to diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant DM-Nitrophen in the cytoplasm.

Photolysis and Data Acquisition

The photolytic release of calcium from DM-Nitrophen is typically achieved using a flash lamp or a laser coupled to a microscope.

-

Light Source : A high-intensity light source capable of emitting near-UV light (around 350 nm) is required. The duration and intensity of the light flash will determine the amount of DM-Nitrophen that is photolyzed and, consequently, the magnitude of the calcium increase.

-

Calcium Monitoring : The resulting change in intracellular calcium concentration is monitored using a fluorescent calcium indicator (e.g., Fura-2, Fluo-3) and fluorescence microscopy. The fluorescence signal is recorded before, during, and after the photolysis event.

-

Data Analysis : The change in fluorescence intensity is then converted into a change in calcium concentration using established calibration methods.

Signaling Pathways and Applications

The primary "signaling pathway" initiated by DM-Nitrophen photolysis is the rapid elevation of intracellular calcium. This surge in calcium can then trigger a multitude of downstream cellular events, making DM-Nitrophen a versatile tool for studying:

-

Neurotransmitter Release : By uncaging calcium in presynaptic terminals, researchers can study the calcium-dependence of synaptic vesicle fusion and neurotransmitter release.

-

Muscle Contraction : The role of calcium in excitation-contraction coupling can be investigated by photolytically releasing calcium in muscle fibers.

-

Ion Channel Modulation : The activity of calcium-activated ion channels can be studied by precisely controlling the local calcium concentration.

-

Enzyme Activation and Gene Expression : The involvement of calcium in various enzymatic cascades and the regulation of gene expression can be elucidated.

The ability to generate highly localized and transient calcium signals with DM-Nitrophen provides a level of experimental control that is difficult to achieve with other methods, solidifying its importance in modern cell biology and neuroscience research.

References

An In-depth Technical Guide to Photolabile Chelators for Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photolabile chelators, powerful tools for the precise spatial and temporal control of divalent cation concentrations within biological systems. These "caged" compounds offer unparalleled advantages for investigating the intricate roles of ions like calcium (Ca²⁺) and magnesium (Mg²⁺) in cellular signaling pathways, making them indispensable in neuroscience, cell biology, and drug discovery.

Introduction to Photolabile Chelators

Photolabile chelators are synthetic molecules engineered to bind divalent cations with high affinity in their inactive state.[1][2] Upon illumination with light of a specific wavelength, typically in the near-ultraviolet (UV) range, these chelators undergo a rapid, irreversible conformational change.[1][3] This photocleavage event dramatically reduces their affinity for the bound cation, leading to its rapid release into the surrounding environment.[4] This "uncaging" process allows researchers to generate precisely timed and localized increases in intracellular cation concentrations, mimicking physiological signaling events with high fidelity.

The primary advantage of using photolabile chelators lies in the ability to bypass the diffusional delays and spatial inhomogeneities associated with traditional methods of agonist application. By pre-loading cells with the inactive caged compound, a uniform concentration can be achieved before a light pulse triggers the release of the cation at the desired moment and location. This technique is particularly valuable for studying fast kinetic processes such as neurotransmitter release and ion channel gating.

Core Photolabile Chelators: Properties and Comparison

Several photolabile chelators have been developed, each with distinct properties making them suitable for different experimental needs. The most commonly used include DM-nitrophen, NP-EGTA, and DMNP-EDTA.

DM-nitrophen

1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, or DM-nitrophen, is a photolabile derivative of EDTA. It exhibits a very high affinity for Ca²⁺ in its caged form, which is reduced by approximately five orders of magnitude upon photolysis. A key characteristic of DM-nitrophen is its significant affinity for Mg²⁺, which can be a consideration in experimental design, as it can also function as a "caged Mg²⁺".

NP-EGTA

Nitrophenyl-EGTA (NP-EGTA) is a photolabile derivative of EGTA, a chelator known for its high selectivity for Ca²⁺ over Mg²⁺. This selectivity is a major advantage of NP-EGTA, as it minimizes the perturbation of intracellular Mg²⁺ levels during Ca²⁺ uncaging experiments. Upon photolysis, its affinity for Ca²⁺ decreases by about 12,500-fold.

DMNP-EDTA

1-(4,5-dimethoxy-2-nitrophenyl)ethyl EDTA (DMNP-EDTA) is another EDTA-based caged compound that offers a substantial decrease in Ca²⁺ affinity upon illumination, dropping by approximately 600,000-fold. Similar to DM-nitrophen, it also binds Mg²⁺ with a reasonably high affinity, making it a useful tool for studying magnesium signaling.

Quantitative Data Summary

The key photophysical and chemical properties of these widely used photolabile chelators are summarized in the table below for easy comparison.

| Chelator | Divalent Cation | Kd (before photolysis) | Kd (after photolysis) | Quantum Yield (Φ) |

| DM-nitrophen | Ca²⁺ | ~5.0 x 10⁻⁹ M | ~3 x 10⁻³ M | 0.18 |

| Mg²⁺ | ~2.5 x 10⁻⁶ M | ~3 mM | - | |

| NP-EGTA | Ca²⁺ | 80 nM | >1 mM | 0.23 |

| Mg²⁺ | 9 mM | - | - | |

| DMNP-EDTA | Ca²⁺ | 5 nM | 3 mM | - |

| Mg²⁺ | 2.5 µM | ~3 mM | - |

Mechanism of Action and Experimental Workflow

The general mechanism of photolabile chelators involves a light-induced intramolecular rearrangement that cleaves the chelating molecule, thereby reducing its coordination sites for the divalent cation and leading to its release.

Figure 1: General mechanism of divalent cation release from a photolabile chelator.

A typical experimental workflow for using photolabile chelators to study cellular signaling is outlined below.

References

- 1. Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uvguard.com [uvguard.com]

- 3. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implementation of a flash-photolysis system for time-resolved cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

DM-Nitrophen: An In-Depth Technical Guide to a Classic Caged Compound for Cell Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator that has been a cornerstone in the field of cell physiology for decades, enabling researchers to precisely control intracellular calcium concentrations with high temporal and spatial resolution. This "caged" compound securely binds calcium ions, rendering them biologically inactive. Upon photolysis with near-ultraviolet light, DM-Nitrophen undergoes a rapid conformational change, releasing its calcium cargo and triggering a cascade of downstream cellular events. This ability to initiate physiological processes on demand has made it an invaluable tool for studying a wide range of calcium-dependent phenomena, from neurotransmitter release and muscle contraction to gene expression and apoptosis. This technical guide provides a comprehensive overview of DM-Nitrophen, including its core properties, mechanism of action, experimental protocols, and key applications.

Core Properties and Mechanism of Action

DM-Nitrophen, chemically known as 1-(4,5-dimethoxy-2-nitrophenyl)EDTA, is a derivative of the well-known chelator EDTA. Its defining feature is the nitrophenyl group, which confers its photosensitivity. In its "caged" state, DM-Nitrophen exhibits a very high affinity for calcium ions (Ca²⁺), with a dissociation constant (Kd) in the nanomolar range.[1][2] This high affinity ensures that at resting intracellular calcium levels, the vast majority of DM-Nitrophen molecules are bound to Ca²⁺.

Upon illumination with near-ultraviolet (UV) light, typically around 350 nm, the photolabile nitrophenyl group is cleaved.[2][3] This irreversible photochemical reaction results in the formation of two photoproducts with a dramatically reduced affinity for Ca²⁺, causing the dissociation constant to increase by several orders of magnitude into the millimolar range.[1] This drastic shift in affinity leads to the rapid release of caged Ca²⁺, causing a sharp and localized increase in the intracellular free calcium concentration. The quantum yield of DM-Nitrophen, a measure of the efficiency of this photochemical process, is approximately 0.18, which is considered quite good for a caged compound. The rate of Ca²⁺ release is extremely fast, on the order of 38,000 s⁻¹, making it suitable for studying even the most rapid Ca²⁺-triggered physiological processes like neurotransmission.

A significant consideration when using DM-Nitrophen is its substantial affinity for magnesium ions (Mg²⁺). Given that the intracellular concentration of Mg²⁺ is typically much higher than that of Ca²⁺, a significant fraction of DM-Nitrophen can become loaded with Mg²⁺, effectively acting as "caged Mg²⁺". This can complicate experiments aimed at exclusively studying Ca²⁺ signaling.

Quantitative Data

The following tables summarize the key quantitative properties of DM-Nitrophen.

| Property | Value | Reference |

| Ca²⁺ Affinity (pre-photolysis) | ||

| Dissociation Constant (Kd) | 5 nM | |

| Ca²⁺ Affinity (post-photolysis) | ||

| Dissociation Constant (Kd) | 3 mM | |

| Mg²⁺ Affinity (pre-photolysis) | ||

| Dissociation Constant (Kd) | 2.5 µM | |

| Photochemical Properties | ||

| Quantum Yield (Φ) | 0.18 | |

| Rate of Ca²⁺ Release | 38,000 s⁻¹ | |

| Optimal Excitation Wavelength | ~350 nm |

Experimental Protocols

The following sections provide generalized methodologies for key experiments using DM-Nitrophen. Researchers should optimize these protocols for their specific cell type and experimental setup.

Loading DM-Nitrophen into Cells

1. Microinjection: This is a direct and reliable method for introducing DM-Nitrophen into individual cells.

-

Materials:

-

DM-Nitrophen (salt form)

-

Intracellular-like solution (e.g., 115 mM K-aspartate, 10 mM TEA-Cl, 5 mM KCl, 4 mM NaCl, 15 mM HEPES, 4 mM K₂-ATP, pH 7.2)

-

Ca²⁺ solution (e.g., CaCl₂)

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-3)

-

Micropipettes and microinjector system

-

-

Procedure:

-

Prepare a stock solution of DM-Nitrophen in the intracellular-like solution. The final concentration in the pipette is typically between 2 and 10 mM.

-

Add a precise amount of CaCl₂ to the DM-Nitrophen solution to achieve the desired level of Ca²⁺ loading. The amount of Ca²⁺ added will depend on the desired free Ca²⁺ concentration after photolysis and the buffering capacity of the cell.

-

Co-inject a fluorescent Ca²⁺ indicator to monitor the changes in intracellular Ca²⁺ concentration.

-

Carefully impale the target cell with the micropipette and inject the solution using controlled pressure pulses.

-

2. Acetoxymethyl (AM) Ester Loading: This method allows for loading a population of cells but comes with the significant caveat that DM-Nitrophen will primarily act as caged Mg²⁺ due to high intracellular Mg²⁺ levels.

-

Materials:

-

DM-Nitrophen, AM ester

-

Pluronic F-127

-

Anhydrous DMSO

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

-

-

Procedure:

-

Prepare a stock solution of DM-Nitrophen, AM in anhydrous DMSO.

-

Prepare a loading solution by diluting the stock solution in a balanced salt solution containing a small amount of Pluronic F-127 to aid in solubilization.

-

Incubate the cells with the loading solution for a specific period (typically 30-60 minutes) at room temperature or 37°C.

-

Wash the cells thoroughly with a fresh balanced salt solution to remove extracellular DM-Nitrophen, AM.

-

Allow time for intracellular esterases to cleave the AM groups, trapping the active DM-Nitrophen inside the cells.

-

Photolysis of DM-Nitrophen

-

Equipment:

-

A light source capable of delivering near-UV light, such as a xenon arc lamp or a laser.

-

An electronic shutter for precise control of the light exposure duration.

-

Optics to focus the light onto the target cell or region of interest.

-

-

Procedure:

-

Position the loaded cell under the microscope.

-

Focus the photolysis light source onto the desired area. The duration and intensity of the light flash will determine the amount of Ca²⁺ released. These parameters need to be carefully calibrated for each experiment.

-

Trigger the shutter to deliver a brief pulse of UV light. Flash durations can range from milliseconds to seconds.

-

Measurement of Intracellular Calcium

-

Equipment:

-

Fluorescence microscope

-

A sensitive camera (e.g., a cooled CCD or sCMOS camera)

-

Appropriate filter sets for the chosen Ca²⁺ indicator

-

-

Procedure:

-

Excite the fluorescent Ca²⁺ indicator at its appropriate wavelength.

-

Record the fluorescence emission before, during, and after the photolysis flash.

-

The change in fluorescence intensity can be used to calculate the change in intracellular free Ca²⁺ concentration. Calibration procedures for the specific indicator are necessary for quantitative measurements. The co-injection of a fluorescent dye like Fura-2 allows for the measurement of presynaptic [Ca²⁺] changes.

-

Visualizations

Signaling Pathway: Calcium-Dependent Neurotransmitter Release

Caption: Ca²⁺ uncaging with DM-Nitrophen triggers neurotransmitter release.

Experimental Workflow for Studying Ca²⁺-Induced Release

Caption: Workflow for a typical DM-Nitrophen uncaging experiment.

Conclusion

DM-Nitrophen remains a powerful and relevant tool for cell physiologists. Its rapid kinetics and high efficiency of calcium release provide a means to investigate the intricate roles of calcium in cellular signaling with unparalleled precision. While the presence of significant magnesium affinity presents a challenge that must be carefully considered in experimental design, the wealth of knowledge accumulated over years of its use provides a solid foundation for its successful application. By understanding its properties and following carefully designed protocols, researchers can continue to leverage DM-Nitrophen to unravel the complexities of calcium-dependent cellular processes.

References

The Principle and Application of Caged Calcium in Neurobiological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of intracellular calcium concentration ([Ca2+]) is paramount to understanding its role as a ubiquitous second messenger in a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2] Traditional methods of manipulating intracellular [Ca2+] often lack the temporal and spatial precision required to dissect these complex signaling pathways. Caged calcium technology offers an elegant solution, providing researchers with the ability to precisely control the release of calcium ions within living cells using light.[3][4] This technical guide provides a comprehensive overview of the core principles of caged calcium, details on commonly used compounds, experimental protocols, and their applications in neurobiology.

Core Principle: The Photochemical Release of Calcium

The fundamental principle of caged calcium technology lies in the use of photolabile chelators. These are molecules that bind calcium ions with high affinity, rendering them biologically inert.[1] Upon illumination with light of a specific wavelength, typically in the near-ultraviolet (UV) range, the chelator undergoes a conformational change or cleavage, leading to a rapid and significant decrease in its affinity for calcium. This process, known as photolysis or "uncaging," results in the release of free calcium ions into the cytosol, artificially mimicking a physiological calcium transient with high temporal and spatial resolution.

The general mechanism can be visualized as follows:

Caption: General mechanism of light-induced calcium release from a caged compound.

Commercially Available Caged Calcium Compounds

Several caged calcium compounds are commercially available, each with distinct properties that make them suitable for different experimental needs. The choice of a specific caged compound depends on factors such as the desired calcium concentration, the temporal resolution required, and the experimental setup. The most commonly used compounds include DM-nitrophen, NP-EGTA, and nitr-5.

Quantitative Data of Common Caged Calcium Compounds

| Compound | Kd for Ca2+ (before photolysis) | Kd for Ca2+ (after photolysis) | Mg2+ Affinity | Notes |

| DM-nitrophen | 5 nM | 3 mM | High (Kd ≈ 25 µM) | High Ca2+ affinity allows for loading at resting [Ca2+]. Its significant Mg2+ affinity can be a drawback in some experiments. |

| NP-EGTA | 80 nM | >1 mM | Negligible | Lower Ca2+ affinity than DM-nitrophen. Its low Mg2+ affinity is a significant advantage for many biological applications. |

| Nitr-5 | 145 nM | 6.3 µM | Low | Has a smaller change in Ca2+ affinity upon photolysis compared to DM-nitrophen and NP-EGTA. |

| Azid-1 | High | Low | Not specified | Reported to be more photosensitive than nitrobenzyl-based chelators. |

Experimental Protocols

The successful application of caged calcium technology requires careful planning and execution of the experimental protocol. The following provides a generalized methodology for a typical caged calcium experiment in a neuronal preparation.

Loading Cells with Caged Calcium and a Calcium Indicator

The most precise method for introducing caged calcium compounds into a cell is through a patch pipette during whole-cell patch-clamp recording. This allows for the dialysis of a known concentration of the caged compound, along with a fluorescent calcium indicator to monitor the resulting changes in [Ca2+].

Materials:

-

Caged calcium compound (e.g., NP-EGTA or DM-nitrophen)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2)

-

Internal solution for patch pipette

-

Cell preparation (e.g., cultured neurons or brain slices)

Procedure:

-

Prepare the internal solution for the patch pipette containing the desired concentrations of the caged calcium compound, the calcium indicator, and Ca2+ to achieve a specific baseline free [Ca2+].

-

Establish a whole-cell patch-clamp recording on the target neuron.

-

Allow the internal solution to dialyze into the cell for a sufficient period (typically 15-30 minutes).

Alternatively, for experiments on a larger population of cells, the acetoxymethyl (AM) ester form of some caged compounds (e.g., NP-EGTA AM) can be used for bulk loading.

Photolysis of the Caged Compound

Photolysis is achieved by delivering a brief pulse of light at the appropriate wavelength to the cell or a specific subcellular region.

Equipment:

-

A light source capable of delivering UV light (e.g., a flash lamp or a UV laser).

-

An inverted or upright microscope equipped for fluorescence imaging.

-

A system for focusing the light source to a small spot for localized uncaging (e.g., galvanometer-based scanning system).

Procedure:

-

Identify the loaded cell or region of interest under the microscope.

-

Deliver a brief (e.g., 1-10 ms) and focused pulse of UV light to trigger photolysis. The duration and intensity of the light pulse can be adjusted to control the amount of calcium released.

-

Simultaneously record the changes in intracellular [Ca2+] using the co-loaded fluorescent indicator.

Caption: A simplified experimental workflow for a caged calcium experiment.

Applications in Neurobiology

The ability to generate rapid and localized increases in intracellular [Ca2+] has made caged calcium a powerful tool in neurobiology. Some key applications include:

-

Studying Synaptic Transmission and Plasticity: By uncaging calcium in presynaptic terminals, researchers can directly investigate the role of calcium in neurotransmitter release. Similarly, uncaging calcium in postsynaptic spines allows for the study of its role in synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).

-

Investigating Ion Channel Gating: Caged calcium can be used to study the activation and modulation of Ca2+-activated ion channels with high temporal precision.

-

Elucidating Calcium Signaling Pathways: The localized release of calcium allows for the dissection of complex intracellular signaling cascades that are initiated by calcium transients.

-

Triggering Exocytosis: The role of calcium in regulated exocytosis in neurons and endocrine cells can be directly examined by photolytic release of calcium.

Two-Photon Uncaging of Calcium

A significant advancement in caged calcium technology is the use of two-photon excitation for photolysis. This technique offers several advantages over traditional one-photon (UV) uncaging:

-

Increased Spatial Resolution: Two-photon excitation is inherently confined to a tiny focal volume, allowing for extremely precise subcellular uncaging.

-

Reduced Phototoxicity: The use of longer wavelength light (in the infrared range) for two-photon excitation is less damaging to living tissue.

-

Deeper Tissue Penetration: Infrared light can penetrate deeper into biological tissues, enabling experiments in more intact preparations like brain slices.

Caption: Key advantages of two-photon uncaging over one-photon uncaging.

Conclusion

Caged calcium technology has become an indispensable tool in modern neurobiology, providing researchers with unprecedented control over intracellular calcium signaling. The continued development of new caged compounds with improved photophysical properties, coupled with advancements in optical techniques like two-photon microscopy, will undoubtedly lead to further breakthroughs in our understanding of the complex role of calcium in the nervous system. The careful selection of the appropriate caged compound and the meticulous execution of experimental protocols are crucial for obtaining reliable and insightful data. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize this powerful technology in their investigations.

References

DM-Nitrophen: A Technical Guide to Quantum Yield and Photolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the rapid and spatially precise release of calcium ions (Ca²⁺) upon photolysis. Its ability to generate concentration jumps of Ca²⁺ with high temporal resolution has made it an invaluable tool in cellular physiology and neuroscience. This technical guide provides an in-depth overview of the quantum yield, photolysis basics, and experimental considerations for the effective use of DM-Nitrophen.

Core Properties of DM-Nitrophen

DM-Nitrophen is a derivative of EDTA (ethylenediaminetetraacetic acid) that incorporates a photolabile 4,5-dimethoxy-2-nitrobenzyl group. This modification dramatically alters its affinity for divalent cations, particularly Ca²⁺, in a light-dependent manner.

Quantitative Data

The key photophysical and binding properties of DM-Nitrophen are summarized in the table below.

| Property | Value | Notes |

| Quantum Yield (Φ) | 0.18[1] | The efficiency of Ca²⁺ release per absorbed photon. |

| Ca²⁺ Dissociation Constant (Kd) - Before Photolysis | ~5.0 x 10⁻⁹ M (5 nM)[1] | High affinity for Ca²⁺ in the "caged" state. |

| Ca²⁺ Dissociation Constant (Kd) - After Photolysis | ~3.0 x 10⁻³ M (3 mM)[1] | A ~600,000-fold decrease in affinity, leading to Ca²⁺ release.[1] |

| Mg²⁺ Dissociation Constant (Kd) - Before Photolysis | ~2.5 x 10⁻⁶ M (2.5 µM)[1] | Significant affinity for Mg²⁺, an important consideration in physiological buffers. |

| Two-Photon Action Cross-Section (δu) | ~0.013 GM at 730 nm | For two-photon uncaging applications. |

| Molar Extinction Coefficient (ε) | 4.33 x 10³ M⁻¹cm⁻¹ at 350 nm |

Photolysis of DM-Nitrophen

The release of Ca²⁺ from DM-Nitrophen is initiated by the absorption of a photon, typically in the near-UV range. This triggers a photochemical reaction that cleaves the chelating moiety.

Photolysis Mechanism

The photolysis of DM-Nitrophen proceeds through the cleavage of the o-nitrobenzyl group. Upon absorption of light, the nitro group is excited, leading to an intramolecular rearrangement and ultimately the cleavage of the bond connecting the chelator to the photolabile group. This fragmentation results in the formation of two iminodiacetic acid photoproducts with a drastically reduced affinity for Ca²⁺.

Experimental Protocols

Determination of Photolysis Quantum Yield using Chemical Actinometry

The quantum yield of photolysis is a critical parameter for quantitative experiments. A reliable method for its determination is chemical actinometry, using a well-characterized chemical system to measure photon flux. The potassium ferrioxalate actinometer is a common choice for the near-UV range.

Principle: The quantum yield (Φ) is the ratio of the number of moles of a specific event (in this case, photolysis of DM-Nitrophen) to the number of moles of photons absorbed by the system.

Materials:

-

Light source with a monochromator or filter to select the desired wavelength (e.g., 350 nm).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Potassium ferrioxalate solution (actinometer).

-

1,10-phenanthroline solution.

-

Buffer solution (e.g., sodium acetate).

-

DM-Nitrophen solution of known concentration.

-

Analytical method to quantify the concentration of unphotolyzed DM-Nitrophen (e.g., HPLC).

Procedure:

-

Photon Flux Determination:

-

Irradiate a known volume of the potassium ferrioxalate actinometer solution for a specific time.

-

Measure the amount of Fe²⁺ formed spectrophotometrically after complexation with 1,10-phenanthroline.

-

Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer at the irradiation wavelength.

-

-

Sample Irradiation:

-

Irradiate a solution of DM-Nitrophen with a known initial concentration under identical conditions (light source, geometry, irradiation time) as the actinometer.

-

-

Quantification of Photolysis:

-

Determine the concentration of the remaining unphotolyzed DM-Nitrophen using a suitable analytical technique like HPLC.

-

Calculate the number of moles of DM-Nitrophen that have undergone photolysis.

-

-

Quantum Yield Calculation:

-

The quantum yield of DM-Nitrophen photolysis is calculated as: Φ_sample = (moles of DM-Nitrophen photolyzed) / (moles of photons absorbed by the sample)

-

Synthesis of DM-Nitrophen

The synthesis of DM-Nitrophen is a multi-step process. A key transformation involves the high-pressure amination of a dibromide. The synthesis of a critical precursor, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is outlined below, providing insight into the construction of the core structure.

Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone:

-

Nitration: 3,4-dimethoxyacetophenone is nitrated using a mixture of nitric acid and sodium nitrite at low temperatures (5-10 °C).

-

Work-up: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The crude product is purified to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

This precursor can then be further elaborated through a series of reactions, including the key high-pressure amination step, to introduce the EDTA-like chelating moiety, ultimately yielding DM-Nitrophen.

Application in Cellular Signaling

DM-Nitrophen is extensively used to study Ca²⁺-dependent signaling pathways. By providing a rapid and localized increase in intracellular Ca²⁺, researchers can investigate the kinetics and spatial dynamics of processes such as neurotransmitter release, muscle contraction, and gene expression.

A common application is in the study of synaptic transmission. Photolytic release of Ca²⁺ in the presynaptic terminal can trigger the fusion of synaptic vesicles and the release of neurotransmitters, allowing for the precise dissection of the Ca²⁺-dependency of these events.

Conclusion

DM-Nitrophen remains a cornerstone tool for the investigation of Ca²⁺-mediated cellular processes. A thorough understanding of its photochemical properties, particularly its quantum yield, and the appropriate experimental design are crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of caged compounds in their work.

References

Uncaging the Messenger: A Technical Guide to the Kinetics of Calcium Release from DM-Nitrophen

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinetics of calcium release from DM-Nitrophen, a photolabile chelator widely used in biological research to precisely control intracellular calcium concentrations. Understanding the kinetic properties of this "caged calcium" is paramount for designing and interpreting experiments that investigate the myriad of physiological processes regulated by calcium signaling.

Core Principles of DM-Nitrophen Photolysis

DM-Nitrophen is a light-sensitive molecule that tightly binds calcium ions (Ca²⁺) with high affinity in its native state.[1][2] Upon illumination with near-ultraviolet (UV) light, the molecule undergoes rapid photolysis, cleaving the chelator and drastically reducing its affinity for Ca²⁺.[1][3][4] This process results in a rapid increase in the local concentration of free Ca²⁺, allowing researchers to initiate and study calcium-dependent events with high temporal and spatial resolution. The general signaling pathway is a straightforward photochemical reaction leading to the liberation of a key secondary messenger.

Quantitative Kinetics of Calcium Release

The efficiency and speed of Ca²⁺ release from DM-Nitrophen are critical parameters for experimental design. The following table summarizes key quantitative data gathered from various studies. It is important to note that experimental conditions such as pH, temperature, and the presence of other divalent cations like magnesium (Mg²⁺) can significantly influence these values.

| Parameter | Value | Conditions | Reference(s) |

| Kd for Ca²⁺ (pre-photolysis) | ~5 nM | pH 7.1-7.2, 20-25°C | |

| Kd for Ca²⁺ (post-photolysis) | ~3 mM | pH 7.1 | |

| Kd for Mg²⁺ (pre-photolysis) | ~2.5 µM - 25 µM | ||

| Quantum Yield (Φ) | ~0.18 | pH 7.1, 20°C | |

| Rate of Ca²⁺ Release (k_release) | 38,000 s⁻¹ | pH 7.2, 25°C, in the presence of a Ca²⁺ indicator | |

| Half-time of Ca²⁺ Release (t₁/₂) | < 180 µs | pH 6.9, using antipyrylazo III as an indicator | |

| Transient Intermediate Decay Rates (in presence of Ca²⁺) | 80,000 s⁻¹ and 11,000 s⁻¹ | pH 7.2, 25°C | |

| Transient Intermediate Decay Rates (in absence of Ca²⁺) | 59,000 s⁻¹ and 3,600 s⁻¹ | pH 7.2, 25°C | |

| Mg²⁺ Binding On-rate (k_on) | 6.0 x 10⁴ M⁻¹s⁻¹ | In vitro model | |

| Mg²⁺ Binding Off-rate (k_off) | 1.5 x 10⁻¹ s⁻¹ | In vitro model |

Experimental Protocols for Studying DM-Nitrophen Kinetics

The determination of the kinetic parameters of DM-Nitrophen involves specialized experimental setups, most commonly employing laser flash photolysis coupled with sensitive detection methods.

Laser Flash Photolysis

A typical experimental workflow for studying DM-Nitrophen kinetics using laser flash photolysis is outlined below. This technique allows for the instantaneous photolysis of the caged compound and subsequent monitoring of the change in free Ca²⁺ concentration.

Methodology:

-

Solution Preparation: A buffered solution is prepared containing DM-Nitrophen, a known concentration of Ca²⁺, and a fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Oregon Green BAPTA-5N, or Fluo-3). To investigate the effect of magnesium, MgCl₂ is also included. The initial free [Ca²⁺] is carefully controlled.

-

Photolysis: The sample is irradiated with a brief, high-intensity pulse of UV light from a laser (e.g., a frequency-doubled ruby laser at 347 nm or a Nd:YAG laser at 350 nm). This triggers the photolysis of the DM-Nitrophen-Ca²⁺ complex.

-

Detection: The change in fluorescence of the Ca²⁺ indicator dye is monitored with high temporal resolution using a photomultiplier tube (PMT) or a confocal spot microfluorimetry setup. The increase in fluorescence corresponds to the rise in free [Ca²⁺].

-

Kinetic Analysis: The time course of the fluorescence change is recorded and analyzed. The data is often fit to exponential functions to determine the rate constants for Ca²⁺ release and the decay of transient intermediates. Mathematical models are employed to account for the binding kinetics of the indicator dye and the effects of other ions like Mg²⁺.

The Influence of Magnesium

In cellular environments, the physiological concentration of Mg²⁺ can significantly impact the kinetics of Ca²⁺ release from DM-Nitrophen. Mg²⁺ competes with Ca²⁺ for binding to DM-Nitrophen, albeit with a lower affinity. The presence of Mg²⁺ has been shown to speed up the photorelease of Ca²⁺ but slow the subsequent relaxation to a new steady-state level. This is a critical consideration for in vivo and in situ experiments, and it is often necessary to account for the presence of Mg²⁺ in the experimental design and data analysis. Some studies have opted to replace Mg-ATP with Na-ATP to minimize these competing effects.

Two-Photon Excitation

For applications requiring highly localized Ca²⁺ uncaging, two-photon excitation (TPE) of DM-Nitrophen is a powerful technique. TPE utilizes a focused, high-intensity infrared laser to excite the DM-Nitrophen molecule. This method offers superior spatial resolution and reduced phototoxicity to the surrounding tissue compared to single-photon UV excitation. While DM-Nitrophen can be used for two-photon uncaging, newer caged calcium compounds have been developed with improved two-photon absorption cross-sections.

Conclusion

DM-Nitrophen remains a valuable tool for researchers studying calcium signaling. A thorough understanding of its kinetic properties, including its affinity for Ca²⁺ and Mg²⁺, quantum yield, and the rates of Ca²⁺ release, is essential for the successful application of this technology. The experimental protocols outlined in this guide provide a framework for the precise characterization of these parameters, enabling researchers to confidently employ DM-Nitrophen to unravel the complex roles of calcium in cellular physiology and pathophysiology.

References

- 1. Measuring the Kinetics of Calcium Binding Proteins with Flash Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.math.princeton.edu [web.math.princeton.edu]

A Comparative Analysis of Caged Calcium Compounds: DM-Nitrophen and NP-EGTA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes from neurotransmission to muscle contraction and gene expression. The ability to precisely manipulate intracellular calcium concentrations in real-time is paramount for elucidating these complex pathways. Caged calcium compounds, photolabile chelators that release Ca²⁺ upon illumination, have emerged as indispensable tools for such investigations. This technical guide provides a comprehensive comparison of two widely utilized caged calcium compounds: DM-Nitrophen and NP-EGTA.

Core Properties and Comparative Analysis

DM-Nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)ethyl EDTA) and NP-EGTA (o-nitrophenyl EGTA) are both photolabile chelators that exhibit a significant decrease in their affinity for calcium upon photolysis with near-ultraviolet (UV) light.[1] This property allows for the rapid and localized release of Ca²⁺, mimicking physiological calcium transients. However, they possess distinct characteristics that make them suitable for different experimental paradigms.

DM-Nitrophen, a derivative of EDTA, was one of the first highly effective caged calcium compounds developed.[2] It boasts a very high affinity for Ca²⁺ in its caged form (low nanomolar range) and its photoproducts have an extremely low affinity, resulting in a massive, approximately 600,000-fold decrease in Ca²⁺ affinity upon photolysis.[3][4] This large dynamic range makes DM-Nitrophen highly efficient for generating substantial and rapid increases in intracellular calcium concentration.[5] However, a significant drawback of DM-Nitrophen is its considerable affinity for magnesium ions (Mg²⁺), which are abundant in the cytoplasm. This can lead to the unintended release of Ca²⁺ upon loading into cells as intracellular Mg²⁺ displaces the bound Ca²⁺, and can also result in the compound acting as a "caged Mg²⁺".

NP-EGTA, an ortho-nitrophenyl derivative of EGTA, was developed to address the magnesium sensitivity of DM-Nitrophen. It exhibits high selectivity for Ca²⁺ over Mg²⁺, with a negligible affinity for magnesium at physiological concentrations. Upon UV illumination, NP-EGTA undergoes a roughly 12,500-fold decrease in its affinity for Ca²⁺. While its quantum yield is comparable to that of DM-Nitrophen, some studies suggest that the rate of calcium release from NP-EGTA can be slower, with a significant fraction uncaging with a time constant of several milliseconds.

The choice between DM-Nitrophen and NP-EGTA therefore represents a trade-off between the speed and magnitude of calcium release and the potential for off-target effects due to magnesium binding. For experiments requiring very rapid and large calcium jumps where magnesium interference can be controlled or is less of a concern, DM-Nitrophen may be preferable. Conversely, for studies in physiological contexts where maintaining normal magnesium levels is critical, NP-EGTA is the superior choice.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of DM-Nitrophen and NP-EGTA based on available literature.

| Property | DM-Nitrophen | NP-EGTA |

| Chemical Structure | EDTA derivative | EGTA derivative |

| Absorption Maximum | ~355 nm | ~350 nm |

| Quantum Yield (Φ) | ~0.18 | ~0.2 - 0.23 |

| Extinction Coefficient | 4,550 M⁻¹cm⁻¹ at 332 nm | 5,520 M⁻¹cm⁻¹ at 260 nm (Ca²⁺ free) |

Table 1: Photochemical Properties

| Property | DM-Nitrophen | NP-EGTA |

| Kd for Ca²⁺ (pre-photolysis) | 5 nM | 80 nM |

| Kd for Ca²⁺ (post-photolysis) | 3 mM | >1 mM |

| Fold change in Kd (Ca²⁺) | ~600,000-fold | ~12,500-fold |

| Kd for Mg²⁺ (pre-photolysis) | 2.5 µM | 9 mM |

| Kd for Mg²⁺ (post-photolysis) | ~3 mM | Not significantly bound |

| Rate of Ca²⁺ Release | Very rapid (<180 µs) | Biphasic, with a significant slow component (ms range) |

Table 2: Ion Binding and Release Kinetics

Experimental Protocols

Cell Loading with AM Esters

For loading intact cells, the acetoxymethyl (AM) ester forms of DM-Nitrophen and NP-EGTA are used. The AM esters render the molecules membrane-permeant.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the AM ester (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Loading Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution or a similar medium) to the final desired loading concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in the solubilization of the AM ester.

-

Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells for a period ranging from 30 minutes to 1 hour at room temperature or 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

-

De-esterification: After loading, wash the cells with fresh medium to remove the extracellular AM ester. Allow for a de-esterification period of at least 30 minutes to allow intracellular esterases to cleave the AM groups, trapping the active chelator inside the cell.

Loading via Patch Pipette

For electrophysiological experiments, the salt form of the caged compound can be loaded directly into a single cell via a patch pipette.

Methodology:

-

Pipette Solution Preparation: Prepare an intracellular pipette solution containing the desired concentration of the salt form of DM-Nitrophen or NP-EGTA (typically 0.5-5 mM). The solution should also contain an appropriate concentration of CaCl₂ to achieve the desired pre-photolysis free Ca²⁺ concentration. A calcium-sensitive fluorescent indicator (e.g., Fluo-4) is often included to monitor changes in intracellular calcium.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on the target cell.

-

Diffusion: Allow the contents of the pipette, including the caged compound, to diffuse into the cell cytoplasm. The time required for equilibration will depend on the cell size and the access resistance.

Photolysis (Uncaging)

Photolysis is achieved by exposing the loaded cells to a brief pulse of UV light.

Methodology:

-

Light Source: A variety of UV light sources can be used, including mercury or xenon arc lamps, frequency-doubled or -tripled lasers (e.g., ruby or Nd:YAG), or UV LEDs. The choice of light source will depend on the desired temporal and spatial resolution. For rapid, spatially restricted uncaging, a focused laser beam is often employed.

-

Wavelength: The light source should emit in the near-UV range, typically around 350-360 nm, to match the absorption spectrum of the caged compound.

-

Exposure Control: The intensity and duration of the light pulse will determine the amount of caged compound that is photolyzed and thus the magnitude of the calcium increase. These parameters should be carefully controlled and calibrated. A shutter system is typically used to precisely control the exposure time.

Mandatory Visualizations

Signaling and Experimental Workflows

Caption: General experimental workflow for using caged calcium compounds.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Loading DM-Nitrophen into Presynaptic Terminals

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile calcium chelator, often referred to as a "caged calcium" compound. It allows for precise spatial and temporal control over intracellular calcium concentration ([Ca²⁺]i). When loaded into cells, DM-Nitrophen binds calcium with high affinity. Upon photolysis with UV light, it undergoes a conformational change that dramatically reduces its affinity for calcium, leading to a rapid increase in free [Ca²⁺]i. This property makes DM-Nitrophen an invaluable tool for studying calcium-dependent processes in neuroscience, particularly in the context of neurotransmitter release at presynaptic terminals.

These application notes provide detailed protocols for loading DM-Nitrophen into presynaptic terminals, focusing on the acetoxymethyl (AM) ester loading method, which is suitable for a wide range of preparations including cultured neurons and brain slices. Additionally, protocols for direct injection methods are summarized from key literature.

Data Presentation: Quantitative Parameters for DM-Nitrophen Loading

The following table summarizes key quantitative data from cited experiments. It is important to note that optimal conditions can vary significantly depending on the specific cell type and experimental preparation.

| Parameter | Value | Preparation | Loading Method | Reference |

| DM-Nitrophen Concentration (in loading solution) | 1-10 µM | Cultured Neurons / Brain Slices | AM Ester | [1][2][3] |

| 60 mM | Crayfish Neuromuscular Junction | Pressure Injection / Iontophoresis | [4] | |

| Pluronic F-127 Concentration | 0.02% - 1% | Cultured Neurons / Brain Slices | AM Ester | [3] |

| DMSO Concentration | ~0.25% | Brain Slices | AM Ester | |

| Incubation Time | 30-60 minutes | Cultured Neurons / Brain Slices | AM Ester | |

| Incubation Temperature | Room Temperature to 37°C | Cultured Neurons / Brain Slices | AM Ester | |

| Resulting Intracellular DM-Nitrophen Concentration | ~20 µM (average for AM esters) | In vivo (general) | AM Ester (bolus loading) | |

| De-esterification Time | ~30 minutes | Cultured Neurons | AM Ester |

Experimental Protocols

Protocol 1: Loading DM-Nitrophen AM Ester into Cultured Neurons or Brain Slices

This protocol is adapted from general methods for loading AM ester dyes into neuronal preparations.

Materials:

-

DM-Nitrophen, AM ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Artificial cerebrospinal fluid (aCSF) or desired physiological saline, serum-free

-

Cultured neurons on coverslips or acute brain slices

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of DM-Nitrophen AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Use a commercially available 20% Pluronic F-127 solution in DMSO or prepare one.

-

-

Preparation of Loading Solution:

-

On the day of the experiment, allow the DM-Nitrophen AM and Pluronic F-127 stock solutions to warm to room temperature.

-

For a final loading concentration of 1-10 µM DM-Nitrophen AM, first mix the required volume of the DM-Nitrophen AM stock with an equal volume of 20% Pluronic F-127. Vortex this mixture thoroughly.

-

Dilute this mixture into serum-free aCSF to the final desired concentration. For example, to make 1 mL of 5 µM loading solution from a 5 mM stock, mix 0.5 µL of 5 mM DM-Nitrophen AM with 0.5 µL of 20% Pluronic F-127, vortex, and then add this to 1 mL of aCSF. The final DMSO concentration should be kept low (~0.25%) to minimize toxicity.

-

-

Loading of Cells:

-

For cultured neurons, replace the culture medium with the loading solution.

-

For brain slices, transfer the slices into a small incubation chamber containing the loading solution.

-

Incubate the preparation for 30-60 minutes at room temperature or up to 37°C. The optimal time and temperature should be determined empirically for each preparation. Protect from light during incubation.

-

-

Washing and De-esterification:

-

After incubation, wash the preparation 2-3 times with fresh aCSF to remove the extracellular DM-Nitrophen AM.

-

Incubate the preparation in fresh aCSF for at least 30 minutes at the experimental temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Ready for Experiment:

-

The presynaptic terminals are now loaded with DM-Nitrophen and ready for photolysis experiments.

-

Considerations for AM Ester Loading:

-

Magnesium Binding: DM-Nitrophen is a derivative of EDTA and has a significant affinity for Mg²⁺. In cells with physiological concentrations of Mg²⁺, a portion of the loaded DM-Nitrophen will be bound to Mg²⁺. This can affect the amount of Ca²⁺ released upon photolysis.

-

Incomplete Hydrolysis: Incomplete de-esterification of the AM ester can result in a non-functional chelator. Ensure adequate de-esterification time.

-

Compartmentalization: AM esters can sometimes be sequestered into organelles. This should be assessed using imaging techniques if subcellular localization is critical.

Protocol 2: Microinjection of DM-Nitrophen into Presynaptic Terminals

This method is suitable for larger, accessible presynaptic terminals like those of the crayfish neuromuscular junction or the squid giant synapse.

Materials:

-

DM-Nitrophen (salt form)

-

Intracellular solution (e.g., potassium-based)

-

Microinjection setup (pressure injector or iontophoresis system)

-

High-resolution microscope

Procedure:

-

Prepare Injection Solution:

-

Dissolve DM-Nitrophen in the intracellular solution to the desired concentration (e.g., 60 mM for crayfish neuromuscular junction).

-

A fluorescent dye (e.g., Fura-2 or a rhodamine derivative) can be co-injected to visualize the loaded terminal.

-

-

Load the Micropipette:

-

Backfill a sharp micropipette with the injection solution.

-

-

Perform Microinjection:

-

Under visual guidance, impale the presynaptic terminal with the micropipette.

-

Apply pressure pulses (pressure injection) or a hyperpolarizing current (iontophoresis) to inject the DM-Nitrophen into the terminal.

-

Monitor the filling of the terminal using the co-injected fluorescent dye.

-

Mandatory Visualizations

Signaling Pathway of DM-Nitrophen Action

Caption: Signaling pathway of DM-Nitrophen mediated calcium uncaging.

Experimental Workflow for DM-Nitrophen AM Ester Loading

Caption: Experimental workflow for loading DM-Nitrophen AM ester.

References

- 1. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]

- 4. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neurotransmitter Release Using DM-Nitrophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, commonly referred to as a "caged" calcium (Ca²⁺) compound, that has become an invaluable tool in neuroscience research.[1][2][3] Its utility lies in its ability to bind Ca²⁺ with high affinity in its inactive state and then, upon photolysis with ultraviolet (UV) light, rapidly release the bound Ca²⁺.[3][4] This precise temporal and spatial control over intracellular Ca²⁺ concentrations allows researchers to investigate the intricate role of Ca²⁺ in triggering neurotransmitter release and other Ca²⁺-dependent cellular processes.

These application notes provide a comprehensive overview of the use of DM-Nitrophen for studying neurotransmitter release, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

DM-Nitrophen is a photosensitive molecule that chelates Ca²⁺ with high affinity in its native state. Upon absorption of UV light, typically around 350 nm, the molecule undergoes rapid photo-isomerization and cleavage, leading to the formation of products with a significantly lower affinity for Ca²⁺. This process, known as "uncaging," results in a rapid increase in the local intracellular free Ca²⁺ concentration, mimicking the Ca²⁺ influx that occurs during an action potential. This sudden elevation in presynaptic Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

Caption: Mechanism of Ca²⁺ uncaging from DM-Nitrophen.

Quantitative Data

The following tables summarize key quantitative parameters of DM-Nitrophen, which are crucial for designing and interpreting experiments.

Table 1: Binding Affinities and Photochemical Properties

| Parameter | Value | Reference |

| Ca²⁺ Dissociation Constant (Kd) | ||

| Before Photolysis | 5 nM | |

| After Photolysis | 3 mM | |

| Mg²⁺ Dissociation Constant (Kd) | 2.5 µM | |

| Quantum Yield (Φ) | 0.18 | |

| Rate of Ca²⁺ Release | 38,000 s⁻¹ |

Table 2: Experimental Observations of DM-Nitrophen Induced Neurotransmitter Release

| Preparation | Effect on Neurotransmitter Release | Reference |

| Crayfish Neuromuscular Junction | Increase in miniature excitatory junctional potential (MEJP) frequency from 1-10 quanta/s to 3000-11,000 quanta/s. | |

| Increase in excitatory junctional potential (EJP) amplitude by 2-31 times. | ||

| Squid Giant Synapse | Rapid depolarization of the postsynaptic membrane (<1 ms latency). | |

| Release magnitude and rate similar to action potential-evoked EPSPs. |

Experimental Protocols

Protocol 1: Loading DM-Nitrophen into Presynaptic Terminals

Objective: To introduce DM-Nitrophen into the presynaptic terminal of a neuron.

Materials:

-

DM-Nitrophen

-

Intracellular solution (e.g., potassium gluconate-based)

-

CaCl₂ and/or MgCl₂ as needed

-

pH buffer (e.g., HEPES)

-

Fluorescent dye (e.g., Sulforhodamine B or Arsenazo III) for visualization (optional)

-

Microinjection pipette or patch pipette

-

Micromanipulator

-

Pressure injection system (e.g., Picospritzer) or patch-clamp amplifier

Procedure:

-

Prepare the DM-Nitrophen solution:

-

Dissolve DM-Nitrophen in the intracellular solution to a final concentration of 2-10 mM.

-

The exact concentration of Ca²⁺ and Mg²⁺ in the loading solution should be carefully considered, as DM-Nitrophen has a high affinity for both ions. The amount of Ca²⁺ released will depend on the initial Ca²⁺-bound state of DM-Nitrophen.

-

If visualization of the injection is desired, add a fluorescent dye to the solution.

-

Filter the solution through a 0.2 µm syringe filter.

-

-

Choose a loading method:

-

Pressure Injection:

-

Backfill a sharp microelectrode with the DM-Nitrophen solution.

-

Using a micromanipulator, carefully impale the presynaptic axon or terminal.

-

Apply brief pressure pulses to inject the solution into the neuron. Monitor the injection visually if a fluorescent dye is included.

-

-

Iontophoresis:

-

Fill a microelectrode with a solution containing DM-Nitrophen and an electrolyte (e.g., KCl).

-

Impale the presynaptic terminal.

-

Apply negative current pulses to eject the negatively charged DM-Nitrophen into the cell.

-

-

Whole-Cell Patch Clamp:

-

Include DM-Nitrophen in the patch pipette solution.

-

Establish a whole-cell recording configuration on the presynaptic neuron.

-

Allow the DM-Nitrophen to diffuse from the pipette into the cell.

-

-

-

Allow for diffusion: After loading, allow sufficient time for the DM-Nitrophen to diffuse throughout the presynaptic terminal. This duration will vary depending on the cell type and geometry.

Caption: General experimental workflow for using DM-Nitrophen.

Protocol 2: Photolysis of DM-Nitrophen and Measurement of Neurotransmitter Release

Objective: To trigger neurotransmitter release by photolysis of DM-Nitrophen and record the postsynaptic response.

Materials:

-

A neuron loaded with DM-Nitrophen (from Protocol 1)

-

UV light source (e.g., xenon arc lamp, mercury arc lamp, or UV laser)

-

Shutter system for controlling light exposure

-

Microscope with appropriate optics for UV transmission

-

Electrophysiology setup for recording postsynaptic currents or potentials (e.g., patch-clamp or voltage-clamp amplifier)

-

Data acquisition system

Procedure:

-

Position the light source: Focus the UV light onto the presynaptic terminal containing DM-Nitrophen. The size of the illuminated area should be controlled to ensure localized uncaging.

-

Record baseline activity: Before photolysis, record the spontaneous postsynaptic activity (e.g., miniature postsynaptic currents or potentials) to establish a baseline.

-

Perform photolysis:

-

Open the shutter to deliver a brief pulse of UV light to the presynaptic terminal. The duration and intensity of the flash will determine the amount of Ca²⁺ released. These parameters should be optimized for the specific experimental goals. Brief light exposures (photolyzing 5-20% of the DM-Nitrophen) can be used to study the rapid decay of responses.

-

For quantitative studies, the light source should be calibrated to determine the percentage of DM-Nitrophen photolyzed per flash.

-

-

Record the postsynaptic response: Simultaneously with the photolysis, record the evoked postsynaptic current (EPSC) or potential (EPSP). The latency, amplitude, and kinetics of the response provide information about the Ca²⁺-dependence of neurotransmitter release.

-

Data Analysis:

-

Measure the amplitude, rise time, and decay time of the evoked postsynaptic response.

-

Quantify the frequency and amplitude of miniature postsynaptic events before and after photolysis.

-

Relate the amount of Ca²⁺ released (if calibrated) to the magnitude of the postsynaptic response to determine the Ca²⁺ cooperativity of release.

-

Signaling Pathway

The photolytic release of Ca²⁺ from DM-Nitrophen initiates the canonical signaling pathway for synchronous neurotransmitter release. The elevated intracellular Ca²⁺ binds to synaptotagmin, a Ca²⁺ sensor on synaptic vesicles. This binding event triggers a conformational change in the SNARE complex, leading to the fusion of the synaptic vesicle with the presynaptic membrane and the exocytosis of neurotransmitters.

Caption: Ca²⁺-dependent neurotransmitter release pathway.

Considerations and Troubleshooting

-

Mg²⁺ Competition: DM-Nitrophen also binds Mg²⁺ with significant affinity. The presence of physiological concentrations of Mg²⁺ will affect the amount of Ca²⁺ bound to DM-Nitrophen and, consequently, the amount of Ca²⁺ released upon photolysis. This should be accounted for in the experimental design and data interpretation.

-

Buffering Effects: Unphotolyzed DM-Nitrophen can act as a Ca²⁺ buffer, potentially altering the kinetics of Ca²⁺-dependent processes. Brief light exposures that only partially photolyze the DM-Nitrophen can lead to rapid rebinding of the released Ca²⁺.

-

Phototoxicity: High-intensity or prolonged UV exposure can be damaging to cells. It is important to use the minimum light intensity and duration necessary to achieve the desired effect.

-